![molecular formula C19H19N7O B2566001 N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)-2-苯基-2H-1,2,3-三唑-4-甲酰胺 CAS No. 1797183-43-7](/img/structure/B2566001.png)
N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)-2-苯基-2H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazolo[1,5-a]pyrimidine , which is a type of N-heterocyclic compound. These compounds have attracted attention in medicinal chemistry and material science due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been synthesized through various pathways, improving structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .科学研究应用
抗肿瘤和抗菌活性:新的含 N-芳基吡唑的烯胺酮已被合成作为中间体,从而开发出对人乳腺癌和肝癌细胞系具有显着细胞毒性作用的化合物。这些化合物还表现出抗菌活性,突出了它们在药物化学中的潜力 (利雅得, 2011).
抗 5-脂氧合酶剂和抗癌特性:据报道,吡唑并嘧啶衍生物的合成已完成,这些化合物作为抗癌剂和 5-脂氧合酶(一种参与炎症的酶)的抑制剂显示出有希望的结果。这证明了这些化合物在开发新的治疗剂方面的潜力 (Rahmouni 等人,2016).
磷酸二酯酶抑制剂:一些衍生物已被确定为 cGMP 特异性(V 型)磷酸二酯酶的特异性抑制剂,对治疗高血压和其他心血管疾病具有潜在意义 (Dumaitre & Dodic, 1996).
合成和抗肿瘤活性评价:吡唑和嘧啶衍生物的合成已被探索,许多衍生物对特定细胞系表现出优异的体外抗肿瘤活性,并表现出很高的抗菌和抗氧化活性 (Farag & Fahim, 2019).
磷酸二酯酶 1 抑制剂:吡唑并嘧啶酮的衍生物已被设计和合成,作为磷酸二酯酶 1 (PDE1) 的抑制剂,在治疗与精神分裂症和阿尔茨海默病相关的认知缺陷方面显示出巨大的潜力 (李等人,2016).
抗炎和抗癌活性:一系列安替比林基-吡唑并[1,5-a]嘧啶已合成,表现出有希望的抗炎和抗癌活性。这表明它们在开发用于治疗各种炎症和癌变的新型治疗剂方面的潜力 (Kaping 等人,2020).
属性
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-14-10-18-21-11-15(13-25(18)23-14)6-5-9-20-19(27)17-12-22-26(24-17)16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTHFKVODAZGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。